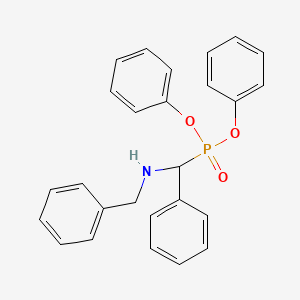
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a phenyl group and a diphenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester typically involves a multi-step process. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield the corresponding trimethylsilylphosphonic esters. Finally, mild cleavage with methanol-water results in the desired phosphonic acid ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters
Aplicaciones Científicas De Investigación
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester include:
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
- Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, bis(trimethylsilyl) ester
Uniqueness
What sets phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63000-00-0 |
|---|---|
Fórmula molecular |
C26H24NO3P |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C26H24NO3P/c28-31(29-24-17-9-3-10-18-24,30-25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)27-21-22-13-5-1-6-14-22/h1-20,26-27H,21H2 |
Clave InChI |
PIMLGEPMMPLVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















